

An In-depth Technical Guide to Diethyl 7-bromoheptylphosphonate: Structure, Properties, and Synthesis

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Compound of Interest

Compound Name: *Diethyl 7-bromoheptylphosphonate*

Cat. No.: *B607110*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 7-bromoheptylphosphonate is an organophosphorus compound with potential applications in chemical synthesis and drug development. Its bifunctional nature, featuring a terminal bromine atom and a diethyl phosphonate group, makes it a versatile building block for the introduction of a phosphonate moiety into various molecular scaffolds. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and a detailed experimental protocol for its synthesis via the Michaelis-Arbuzov reaction. Spectroscopic data, based on analysis of homologous compounds, are presented to aid in its characterization. While specific biological activity for this compound is not yet extensively documented, its structural features suggest potential roles as a linker or a pharmacophore in the design of novel therapeutic agents.

Structure and Chemical Identity

Diethyl 7-bromoheptylphosphonate possesses a linear seven-carbon alkyl chain functionalized with a bromine atom at one terminus and a diethyl phosphonate ester at the other.

Chemical Structure:

Molecular Formula: $C_{11}H_{24}BrO_3P$

CAS Number: 100462-73-5[1][2][3]

Synonyms:

- 1-bromo-7-diethoxyphosphorylheptane[1]
- Diethyl (7-bromoheptyl)phosphonate[1]
- Phosphonic acid, (7-bromoheptyl)-, diethyl ester[3]

Physicochemical and Spectroscopic Properties

While experimental data for **Diethyl 7-bromoheptylphosphonate** is limited in publicly available literature, its properties can be reliably predicted based on its structure and data from homologous compounds.

Table 1: Physicochemical Properties

Property	Value	Source/Reference
Molecular Weight	315.18 g/mol	[1][2]
Appearance	Predicted to be a colorless oil	Based on homologous compounds[4]
Purity	Commercially available up to 98%	[2]
Storage Conditions	-20°C is recommended for long-term storage.	[2]

Table 2: Predicted Spectroscopic Data

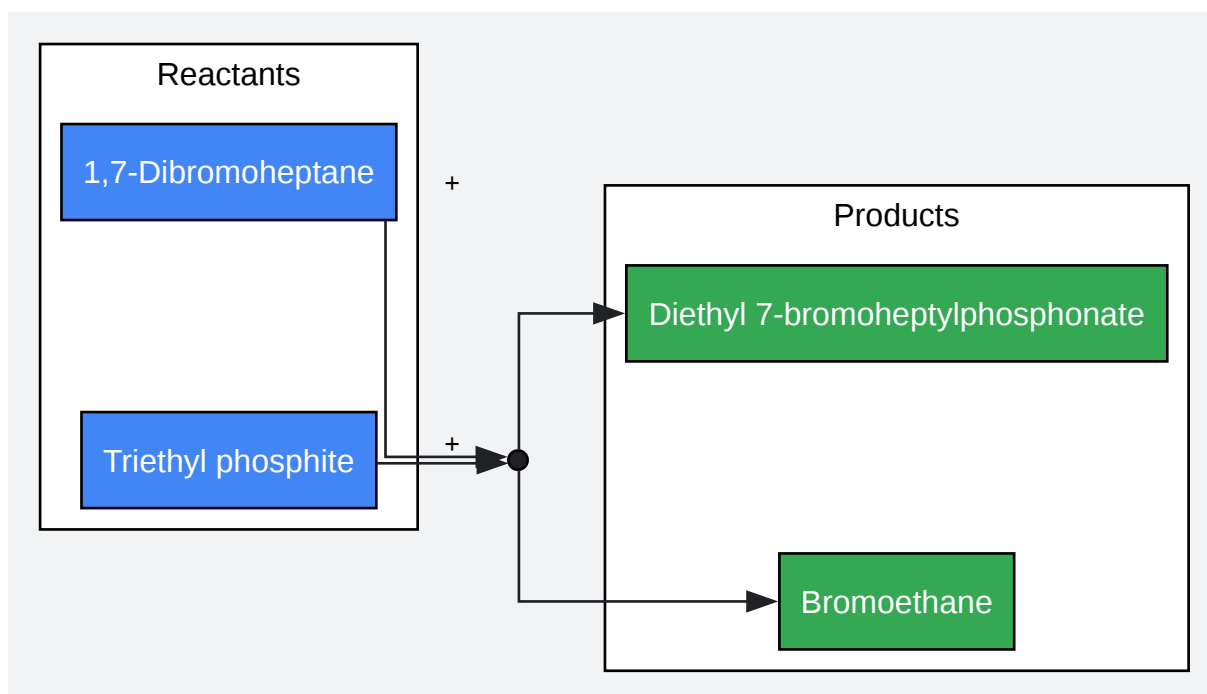
The following spectroscopic data are predicted based on the analysis of homologous diethyl ω -bromoalkylphosphonates (butyl, pentyl, and hexyl derivatives)[4].

Spectroscopy	Predicted Chemical Shifts (δ) and Coupling Constants (J)
^1H NMR (CDCl_3)	δ 4.17 - 4.02 (m, 4H, $-\text{OCH}_2\text{CH}_3$) δ 3.41 (t, J \approx 6.7 Hz, 2H, $-\text{CH}_2\text{Br}$) δ 1.93 - 1.83 (m, 2H, $-\text{CH}_2\text{CH}_2\text{Br}$) δ 1.78 - 1.68 (m, 2H, $-\text{CH}_2\text{P}(\text{O})$) δ 1.55 - 1.25 (m, 6H, internal $-\text{CH}_2-$) δ 1.33 (t, J \approx 7.1 Hz, 6H, $-\text{OCH}_2\text{CH}_3$)
^{13}C NMR (CDCl_3)	δ 61.5 (d, J \approx 6.5 Hz, $-\text{OCH}_2$) δ 33.8 ($-\text{CH}_2\text{Br}$) δ 32.6 (d, J \approx 4.5 Hz, $-\text{CH}_2\text{CH}_2\text{Br}$) δ 30.5 (d, J \approx 140 Hz, $-\text{CH}_2\text{P}(\text{O})$) δ 28.5, 28.0, 25.0 (internal $-\text{CH}_2-$) δ 16.5 (d, J \approx 6.0 Hz, $-\text{OCH}_2\text{CH}_3$)
^{31}P NMR (CDCl_3)	δ 32 - 33 (s, 1P)
Mass Spectrometry (EI)	Predicted fragments: $[\text{M}-\text{Br}]^+$, $[\text{M}-\text{OCH}_2\text{CH}_3]^+$, $[\text{M}-\text{P}(\text{O})(\text{OCH}_2\text{CH}_3)_2]^+$

Synthesis via Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of diethyl alkylphosphonates is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.^[5]

Reaction Scheme:



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Figure 1: Synthesis of **Diethyl 7-bromoheptylphosphonate**.

Experimental Protocol

This optimized protocol is adapted from a procedure for the synthesis of homologous ω -bromoalkylphosphonates and is designed to favor the monosubstituted product.^{[4][6]}

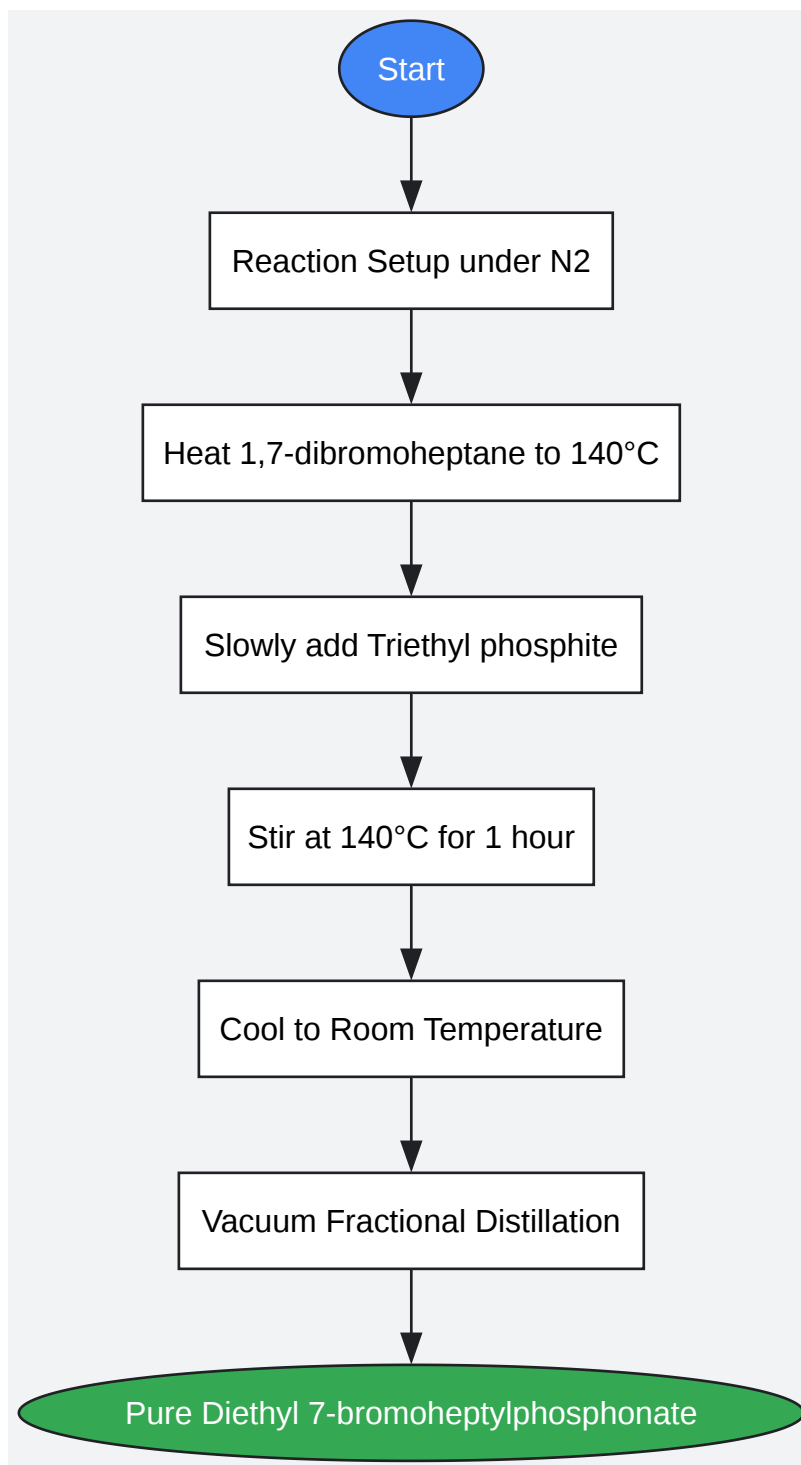
Materials:

- 1,7-dibromoheptane
- Triethyl phosphite
- Nitrogen gas supply
- Standard laboratory glassware for inert atmosphere reactions, including a round-bottom flask, distillation apparatus, and dropping funnel.

Procedure:

- **Setup:** Assemble a flame-dried reaction flask equipped with a magnetic stirrer, a dropping funnel, and a distillation apparatus to remove the bromoethane byproduct as it forms. The entire system should be under a positive pressure of nitrogen.
- **Reaction Initiation:** Charge the reaction flask with 1,7-dibromoheptane (1.0 equivalent). Heat the flask to 140°C with stirring.
- **Slow Addition:** Add triethyl phosphite (1.0 equivalent) dropwise to the heated 1,7-dibromoheptane over a period of 2 hours. The slow addition is crucial to minimize the formation of the disubstituted byproduct.
- **Reaction Completion:** After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour. The progress of the reaction can be monitored by observing the distillation of bromoethane.
- **Purification:** After cooling the reaction mixture to room temperature, purify the crude product by vacuum fractional distillation to obtain **Diethyl 7-bromoheptylphosphonate** as a colorless oil.

Workflow Diagram



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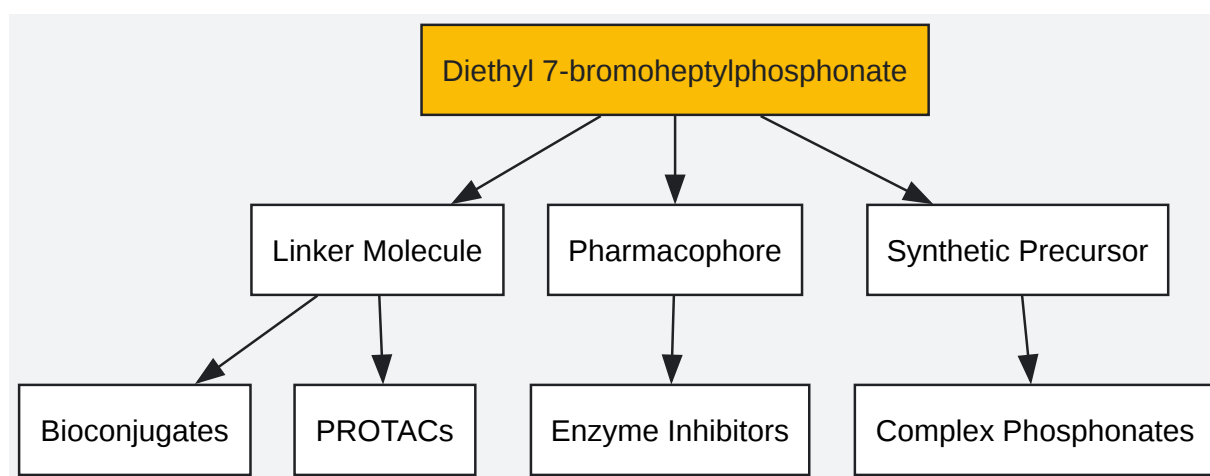
Figure 2: Experimental workflow for synthesis.

Potential Applications in Drug Development and Research

While specific biological activities of **Diethyl 7-bromoheptylphosphonate** have not been extensively reported, its structure suggests several potential applications in drug discovery and chemical biology.

- **Linker Molecule:** The terminal bromine can be displaced by various nucleophiles, allowing for the covalent attachment of the phosphonate-containing heptyl chain to other molecules of interest. This makes it a useful linker for creating bioconjugates or PROTACs.
- **Pharmacophore:** The phosphonate group is a well-known phosphate mimic and can be found in a variety of biologically active compounds, including enzyme inhibitors.^[7] The heptyl chain provides a lipophilic spacer that can be optimized to position the phosphonate group within the active site of a target enzyme.
- **Precursor for Further Synthesis:** The bromo-functionalized phosphonate can serve as a starting material for the synthesis of more complex molecules, such as phosphonate-containing lipids or amino acids.

Logical Relationship Diagram



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Figure 3: Potential research applications.

Conclusion

Diethyl 7-bromoheptylphosphonate is a valuable, albeit under-characterized, chemical entity. Its synthesis is readily achievable through the Michaelis-Arbuzov reaction, and its bifunctional nature provides a versatile platform for the development of new chemical probes and potential therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research into the properties and applications of this compound, encouraging its exploration in the fields of medicinal chemistry and drug discovery.

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